Literature review of 1-(4-Nitrophenyl)piperidine-4-carboxamide synthesis pathways
Literature review of 1-(4-Nitrophenyl)piperidine-4-carboxamide synthesis pathways
This technical guide details the synthesis pathways for 1-(4-Nitrophenyl)piperidine-4-carboxamide , a functionalized piperidine scaffold used in medicinal chemistry as an intermediate for kinase inhibitors and GPCR ligands.
Executive Summary
-
Target Molecule: 1-(4-Nitrophenyl)piperidine-4-carboxamide[1]
-
CAS Number: 223786-49-0[1]
-
Molecular Formula:
-
Molecular Weight: 249.27 g/mol
-
Core Application: Pharmaceutical intermediate.[2] Often confused with 1-(4-nitrophenyl)piperidin-2-one (a key Apixaban intermediate), this specific carboxamide derivative serves as a distinct building block for urea-based kinase inhibitors and serine protease inhibitors.
This guide evaluates two primary synthesis pathways:
-
Nucleophilic Aromatic Substitution (
): The preferred, convergent route using isonipecotamide. -
Amidation of Carboxylic Acid Precursor: A linear route utilized when the carboxylic acid derivative is the available starting material.
Retrosynthetic Analysis
To design the most efficient synthesis, we analyze the molecule's disconnections. The structure possesses two chemically distinct labile points: the C-N bond connecting the piperidine nitrogen to the nitrophenyl ring, and the Amide bond at the C4 position.
Figure 1: Retrosynthetic tree illustrating the convergent
Primary Pathway: Nucleophilic Aromatic Substitution ( )
This is the industry-standard approach due to the low cost of reagents and high atom economy. It involves the displacement of a halide (fluorine or chlorine) on the nitrobenzene ring by the secondary amine of isonipecotamide.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[3] The nucleophilic nitrogen of the piperidine attacks the ipso-carbon of the 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the para-nitro group stabilizes the anionic intermediate (Meisenheimer complex), facilitating the elimination of the fluoride ion.[3]
Why Fluorine? While chlorine (1-chloro-4-nitrobenzene) is cheaper, fluorine is a superior leaving group in
Experimental Protocol
Reagents:
-
Piperidine-4-carboxamide (Isonipecotamide) [CAS: 39546-32-2]: 1.0 equiv
-
1-Fluoro-4-nitrobenzene [CAS: 350-46-9]: 1.05 equiv
-
Potassium Carbonate (
): 2.0 equiv -
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with isonipecotamide (10 mmol, 1.28 g) and anhydrous
(20 mmol, 2.76 g). -
Solvation: Add anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to create a uniform suspension.
-
Addition: Add 1-fluoro-4-nitrobenzene (10.5 mmol, 1.48 g) dropwise. Note: The reaction is exothermic; control addition rate.
-
Reaction: Heat the mixture to 100–120 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4][5] The starting amine spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.
-
Filter the solid and wash with copious amounts of water to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield yellow crystals.
Expected Yield: 85–95% Melting Point: 223–226 °C
Figure 2: Process flow for the Nucleophilic Aromatic Substitution pathway.
Secondary Pathway: Amidation of Carboxylic Acid
This route is useful if 1-(4-nitrophenyl)piperidine-4-carboxylic acid [CAS: 223786-53-6] is already available in your inventory. It is less convergent than Method A but effective.
Experimental Protocol
Reagents:
-
1-(4-Nitrophenyl)piperidine-4-carboxylic acid: 1.0 equiv
-
Thionyl Chloride (
): 3.0 equiv (or excess) -
Ammonium Hydroxide (
) or Ammonia gas: Excess
Step-by-Step Procedure:
-
Activation: Suspend the carboxylic acid (5 mmol) in dry Dichloromethane (DCM) or Toluene.
-
Chlorination: Add Thionyl Chloride dropwise. Add a catalytic amount of DMF (2-3 drops). Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove solvent and excess
under reduced pressure. -
Amidation: Dissolve the residue in dry DCM. Cool to 0 °C.
-
Addition: Slowly bubble Ammonia gas through the solution or add aqueous Ammonium Hydroxide. Stir for 1 hour.
-
Workup: Wash the organic layer with water, dry over
, and evaporate.[6]
Comparison of Pathways
| Feature | Pathway A ( | Pathway B (Amidation) |
| Starting Material | Isonipecotamide (Cheap) | 1-(4-Nitrophenyl)piperidine-4-COOH (More expensive) |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear activation + amidation) |
| Atom Economy | High (Loss of HF only) | Lower (Loss of |
| Scalability | Excellent | Moderate (Acid chloride handling) |
| Recommendation | Primary Choice | Use only if acid precursor is abundant |
Safety & Handling
-
4-Fluoronitrobenzene: Toxic if inhaled or absorbed through skin. Causes eye irritation. Handle in a fume hood.
-
Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Thionyl Chloride: Releases HCl and
gases. Must be used with a scrubber or efficient fume hood.
References
-
BenchChem.Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. (Protocol for
step described). -
ChemicalBook. 1-(4-Nitrophenyl)piperidine-4-carboxamide Product Properties & CAS 223786-49-0.
-
Sigma-Aldrich. 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS 223786-53-6).[7]
-
PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. National Library of Medicine.
Sources
- 1. 1-(4-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE CAS#: 223786-49-0 [m.chemicalbook.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. iris.unica.it [iris.unica.it]
- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. 1-(4-nitrophenyl)piperidine-4-carboxylic acid | 223786-53-6 [sigmaaldrich.com]
